molecular formula C11H13BrO3 B5712104 5-bromo-2,4-diethoxybenzaldehyde

5-bromo-2,4-diethoxybenzaldehyde

Cat. No.: B5712104
M. Wt: 273.12 g/mol
InChI Key: CYOFUOVYTQUDML-UHFFFAOYSA-N
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Description

5-Bromo-2,4-diethoxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine at the 5-position and ethoxy groups at the 2- and 4-positions. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,4-diethoxybenzaldehyde typically involves the bromination of 2,4-diethoxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination reaction but with optimized conditions for large-scale production, including controlled temperature, pressure, and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2,4-diethoxybenzaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

    Substitution: Products include 5-azido-2,4-diethoxybenzaldehyde or 5-thio-2,4-diethoxybenzaldehyde.

    Oxidation: 5-bromo-2,4-diethoxybenzoic acid.

    Reduction: 5-bromo-2,4-diethoxybenzyl alcohol.

Scientific Research Applications

Chemistry: 5-Bromo-2,4-diethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of heterocyclic compounds and as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic aldehydes on cellular processes

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-2,4-diethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The bromine atom and ethoxy groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    5-Bromo-2,4-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.

    5-Bromo-2,4-dihydroxybenzaldehyde: Similar structure but with hydroxy groups instead of ethoxy groups.

    5-Bromo-2,4-dichlorobenzaldehyde: Similar structure but with chlorine atoms instead of ethoxy groups.

Uniqueness: 5-Bromo-2,4-diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy or hydroxy analogs. The ethoxy groups also provide steric hindrance, affecting the compound’s overall chemical behavior and applications.

Properties

IUPAC Name

5-bromo-2,4-diethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-6-11(15-4-2)9(12)5-8(10)7-13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOFUOVYTQUDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=O)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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